molecular formula C15H17N3O3 B4521761 N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B4521761
M. Wt: 287.31 g/mol
InChI Key: SLTPLHHVDNDMBZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an oxazole ring substituted with dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. It is also being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It is also used as a stabilizer in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Acetylamino Phenyl Intermediate: This step involves the acetylation of aniline to form N-(3-acetylamino)aniline. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be achieved through the cyclization of a suitable precursor, such as 3,5-dimethyl-4-hydroxy-2-oxazoline, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Intermediates: The final step involves the coupling of the acetylamino phenyl intermediate with the oxazole ring. This can be achieved through a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the oxazole ring.

    Reduction: Reduction reactions can occur at the acetylamino group, leading to the formation of the corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of quinones, while reduction of the acetylamino group can lead to the formation of the corresponding amine.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways. For example, the compound can inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. The compound can also interact with various receptors and ion channels, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: This compound lacks the oxazole ring and has different chemical and biological properties.

    N-(4-aminophenyl)acetamide: This compound has an amino group instead of an acetylamino group, leading to different reactivity and applications.

    N-(2-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of an acetylamino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. The presence of both the acetylamino group and the oxazole ring makes it a versatile compound with a wide range of applications in various fields of scientific research.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-5-12(7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPLHHVDNDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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